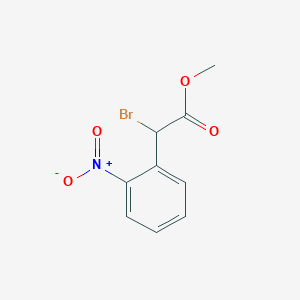
3-乙氧基-5-碘-4-甲氧基苯甲醛
描述
3-Ethoxy-5-iodo-4-methoxybenzaldehyde is a derivative of vanillin . It is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of 3-Ethoxy-4-methoxybenzaldehyde involves the reaction of sodium hydroxide, isovanillin, tetrabutylammonium fluoride, and ethyl bromide . The reaction is stirred at 25°C for 4 hours .Molecular Structure Analysis
The molecular formula of 3-Ethoxy-4-methoxybenzaldehyde is C10H12O3 . The molecular weight is 180.20 . The InChI string representation of its structure isCCOc1cc(C=O)ccc1OC . Chemical Reactions Analysis
3-Ethoxy-4-methoxybenzaldehyde undergoes various chemical reactions. For instance, it reacts with furan-2-carboxylic acid hydrazide and thiophene-2-carboxylic acid hydrazide to yield Schiff-bases . It also undergoes condensation reaction with 1-azabicyclo[2.2.2]octan-3-one .Physical And Chemical Properties Analysis
3-Ethoxy-5-iodo-4-methoxybenzaldehyde is a powder, crystals or chunks . It has a melting point of 51-53 °C .科学研究应用
热物理性质
对固态醛类的研究,包括类似于3-乙氧基-5-碘-4-甲氧基苯甲醛的化合物,揭示了它们热物理性质的见解。差示扫描量热法 (DSC) 已被用来研究各种醛的温度、焓、熔化熵和热容 (Temprado, Roux, & Chickos, 2008)。
合成技术
已经开发出用于合成类似化合物的烷基化方法,展示了创建具有高产率的新型醛的有效途径 (Katritzky, Long, He, Qiua, & Wilcox, 2000)。
振动动力学
已经使用 INS 光谱和周期性 DFT 计算对相关甲氧基苯甲醛的振动动力学进行了研究。这项研究提供了对这些化合物在固态中的分子行为的宝贵见解 (Ribeiro-Claro et al., 2021)。
分子成像中的应用
已经合成了同位素标记的类似苯甲醛版本,用作分子成像探针。这突出了它们在医学和生物学研究中的潜在作用 (Collins, Paley, Tozer, & Jones, 2016)。
药物中间体
研究已经合成联芳基-甲氧基苯甲醛和吡啶基-芳基-甲氧基苯甲醛作为潜在药物物质的中间体,证明了它们在药物开发中的重要性 (Bölcskei et al., 2019)。
催化和电化学应用
已经对类似化合物的催化行为和电化学应用进行了探索,表明在绿色化学和可持续工艺中潜在的用途 (Sherbo et al., 2018)。
安全和危害
作用机制
Target of Action
It is a derivative of vanillin , which is known to have multiple biological targets, including various enzymes and receptors
Mode of Action
Similar compounds have been shown to undergo condensation reactions with various hydrazides . This interaction could potentially lead to changes in the target molecules, affecting their function.
Biochemical Pathways
It’s known that similar compounds can participate in reactions at the benzylic position . These reactions could potentially affect various biochemical pathways, leading to downstream effects.
Result of Action
It’s known that similar compounds can synthesize compound of designation red 10 binding (cdr10b) to investigate its role in neuroinflammatory diseases . This suggests that 3-Ethoxy-5-iodo-4-methoxybenzaldehyde could potentially have effects on cellular signaling and inflammation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde. It is known to be air sensitive and should be stored away from oxidizing agents and air . These factors could potentially affect the compound’s stability and efficacy.
属性
IUPAC Name |
3-ethoxy-5-iodo-4-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO3/c1-3-14-9-5-7(6-12)4-8(11)10(9)13-2/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSDORNKIQDWJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)I)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















